Dimethyl(isopropyl)silane, with the chemical formula , is an organosilicon compound characterized as a colorless liquid. It is notable for its low surface tension and viscosity, making it useful in various applications across scientific and industrial fields. This compound is classified under silanes, which are silicon-based compounds featuring silicon-hydrogen bonds.
Dimethyl(isopropyl)silane can be synthesized through several methods, primarily involving reactions with organometallic compounds such as isopropylmagnesium chloride and dimethylchlorosilane. It falls under the category of alkyl silanes, which are further classified based on the nature of their substituents—here, it contains both methyl and isopropyl groups.
The synthesis of dimethyl(isopropyl)silane typically involves the following steps:
The molecular structure of dimethyl(isopropyl)silane consists of a silicon atom bonded to two methyl groups and one isopropyl group. The structural formula can be represented as follows:
Dimethyl(isopropyl)silane is involved in several significant chemical reactions:
The mechanism by which dimethyl(isopropyl)silane operates in chemical reactions primarily involves its ability to donate hydride ions (). This property allows it to act as a reducing agent in various organic synthesis processes, facilitating the reduction of carbonyl compounds to alcohols or other functional transformations .
Dimethyl(isopropyl)silane has diverse applications across various fields:
This compound's unique balance of reactivity and stability makes it versatile for numerous chemical processes and applications across scientific research and industry.
The industrial-scale synthesis of organosilanes, including dimethyl(isopropyl)silane, predominantly relies on the direct process (Müller-Rochow synthesis), where elemental silicon reacts with alkyl halides over copper catalysts. This method revolutionized organosilicon chemistry by enabling cost-effective production, with approximately 90% of industrial monomers derived from this pathway [3]. For dimethyl(isopropyl)silane synthesis, methyl chloride first reacts with silicon under elevated temperatures (280–330°C) in fluidized bed reactors to form methylchlorosilanes, with dimethyldichlorosilane as the primary product. Subsequent disproportionation reactions enable the introduction of isopropyl groups via transalkylation with isopropyl chloride [7].
The catalytic mechanism involves copper activation of silicon surfaces, forming Cu-Si intermediates that facilitate oxidative addition of organic halides. Key factors governing selectivity include:
Alternative laboratory-scale routes employ Grignard transmetallation or hydrosilylation approaches. Isopropyldimethylsilane can be synthesized via Grignard reagents (iPrMgCl) reacting with chlorodimethylsilane, while platinum-catalyzed hydrosilylation of propene with dimethylsilane offers atom-economic access [6]. Recent advances demonstrate ionic liquid-mediated catalysis for hydrosilylation, achieving >95% regioselectivity for the anti-Markovnikov product under mild conditions [7].
Table 1: Catalytic Systems for Dimethyl(isopropyl)silane Synthesis
Method | Catalyst System | Temperature (°C) | Selectivity (%) | Key Byproducts |
---|---|---|---|---|
Direct Process (Gas-Solid) | Cu/Zn/Si (10:1:100) | 280 | 78–82 | Polysilanes, Disiloxanes |
Grignard Transmetallation | None (stoichiometric) | 65 | >95 | Mg salts |
Hydrosilylation | Pt(dvs)/[BMIM][PF6] | 50 | 92–95 | Internal silane isomer |
The transformation of dimethyl(isopropyl)silane derivatives into functional siloxanes initiates with hydrolysis kinetics, where substituents govern reaction rates. For isopropyldimethylchlorosilane, hydrolysis follows pseudo-first-order kinetics under acidic conditions, with rate constants (25°C) of 1.8 × 10⁻⁴ s⁻¹ – significantly slower than trimethylchlorosilane (9.2 × 10⁻⁴ s⁻¹) due to steric hindrance from the isopropyl group [1] [4]. Alkaline conditions accelerate hydrolysis 10-fold via OH⁻ nucleophilic attack, but promote competitive condensation of silanols before complete hydrolysis [1].
Solvent polarity critically modulates hydrolysis:
Table 2: Hydrolysis Parameters for Isopropyldimethylchlorosilane
Condition | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Primary Hydrolysis Product |
---|---|---|---|
0.1M HCl (aq) | 1.8 × 10⁻⁴ | 68.3 | (iPr)Me₂SiOH |
0.1M NaOH (aq) | 2.1 × 10⁻³ | 52.7 | Silanol + disiloxane |
THF/H₂O (4:1) | 3.5 × 10⁻⁴ | 61.2 | Cyclic trisiloxane |
MeOH/H₂O (3:1) | 9.4 × 10⁻⁵ | 74.8 | (iPr)Me₂SiOMe |
Condensation of (iPr)Me₂SiOH silanols proceeds via pH-dependent mechanisms:
Steric effects from the isopropyl group suppress cyclization kinetics: while dimethylsilanols readily form D₃ (trimer) and D₄ (tetramer) rings, isopropyldimethylsilanol shows <5% cyclic content after 24h at 25°C. Elevated temperatures (>80°C) or template catalysts (e.g., tetrabutylammonium fluoride) promote strain-relieved cyclics with 5–7 Si-O units. FTIR spectroscopy reveals distinct condensation signatures: the 890 cm⁻¹ Si-OH deformation band diminishes as 1020–1080 cm⁻¹ Si-O-Si stretches intensify, while 29Si NMR quantifies species distributions via Q/D/T notation (Dⁿ = [iPr(Me)SiO]ₙ) [1] [6].
The Si-H moiety in dimethyl(isopropyl)silane enables platinum-catalyzed hydrosilylation with alkenes/alkynes, forming C-Si bonds with high regiocontrol. Karstedt’s catalyst (Pt₂[(ViSiMe₂)₂O]₃) at 10–50 ppm loadings facilitates anti-Markovnikov addition across terminal alkenes (e.g., allyl glycidyl ether) with >90% conversion in 2h at 60°C. Steric guidance from the isopropyl group enhances β-selectivity for linear adducts versus dimethylsilane analogs [9]. Recent advances employ photoactivated catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) for spatial-temporal control, enabling micropatterned siloxane films via mask irradiation [5].
Chiral induction strategies exploit the isopropyl group’s asymmetry:
Isopropyldimethylsilane-derived alkoxysilanes serve as surface functionalization agents due to their hydrolytic stability. (iPr)Me₂Si(OMe)₂ undergoes controlled hydrolysis to form self-assembled monolayers (SAMs) on silica, with contact angles of 85–90° versus 70° for trimethylsilane SAMs – the hydrophobic isopropyl group enhances surface protection. APTES-functionalized silica nanoparticles modified with isopropyldimethylsilane exhibit steric stabilization in polyolefin composites, reducing filler aggregation by 40% versus unmodified particles [5] [9].
In crosslinked polyethylene (XLPE), thiol-ene grafting of triallylisocyanurate onto dimethyl(isopropyl)silane-modified SiO₂ nanoparticles creates hybrid crosslinkers. These suppress space charge accumulation in insulating materials, increasing dielectric breakdown strength by 25% versus conventional XLPE while retaining flexibility. The isopropyl group’s bulkiness enables tailored crosslink density by limiting siloxane branching points [9].
Table 3: Functionalized Dimethyl(isopropyl)silane Derivatives and Applications
Functional Group | Synthetic Route | Catalyst/Reagent | Application | Resulting Product |
---|---|---|---|---|
Epoxyalkyl | Hydrosilylation | Pt(dvs)/60°C | Adhesives modification | iPrMe₂Si(CH₂)₃OCH₂CH(O)CH₂ |
Acrylate | Dehydrocoupling | Ru₃(CO)₁₂ | UV-curable coatings | iPrMe₂SiOC(O)CH=CH₂ |
Chloroalkyl | Free-radical addition | AIBN/70°C | Silicone surfactants | iPrMe₂Si(CH₂)₃Cl |
Aminopropyl | Alkoxy-amine exchange | NH₂(CH₂)₃NH₂/reflux | Chromatography supports | iPrMe₂Si(CH₂)₃NH₂ |
Glycidyl ether | Hydrosilylation | Pt/UV light | Epoxy composites | iPrMe₂Si(CH₂)₃OCH₂CH(O)CH₂ |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0